4-[(3,4-dimethoxyphenyl)methyl]-13-propan-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
2-(3,4-Dimethoxybenzyl)-9-isopropyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a combination of pyrido, thieno, triazolo, and pyrimidine rings, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(3,4-Dimethoxybenzyl)-9-isopropyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, typically starting with the preparation of the core triazolopyrimidine structure. Common synthetic routes include:
Cyclization Reactions: The formation of the triazolopyrimidine core often involves cyclization reactions using hydrazine derivatives and ortho esters.
Functional Group Modifications:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-(3,4-Dimethoxybenzyl)-9-isopropyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitution, are common and can be used to introduce different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,4-Dimethoxybenzyl)-9-isopropyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzyl)-9-isopropyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins that play a role in disease pathways.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Binding Interactions: Molecular docking studies and other computational methods can help elucidate the binding interactions between the compound and its targets.
Comparison with Similar Compounds
2-(3,4-Dimethoxybenzyl)-9-isopropyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds:
Properties
CAS No. |
578720-98-6 |
---|---|
Molecular Formula |
C22H25N5O2S |
Molecular Weight |
423.5g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-13-propan-2-yl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C22H25N5O2S/c1-13(2)26-8-7-15-18(11-26)30-22-20(15)21-24-19(25-27(21)12-23-22)10-14-5-6-16(28-3)17(9-14)29-4/h5-6,9,12-13H,7-8,10-11H2,1-4H3 |
InChI Key |
XQNQFEVNMCAPIV-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CC5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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